Methylenedihydrotanshinquinone
Description
Contextualization within Natural Products Chemistry Research
In the broader context of natural products chemistry, the study of compounds like Methylenedihydrotanshinquinone is crucial for understanding the vast chemical diversity found in nature. frontiersin.org Natural products from medicinal plants are a significant source of novel chemical scaffolds with potential applications. The investigation into the structure and synthesis of these molecules provides valuable insights into the intricate metabolic pathways within plants. Research has identified a range of tanshinones, including tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641), alongside this compound, all contributing to the chemical profile of Salvia miltiorrhiza. nih.gov
Significance in Diterpenoid Biosynthesis Studies
The biosynthesis of tanshinones, including this compound, is a complex process that serves as a model for understanding diterpenoid metabolism in plants. frontiersin.org These compounds are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, which produces the universal precursors for all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.org The biosynthesis of the characteristic abietane (B96969) diterpenoid skeleton of tanshinones from the C20 precursor geranylgeranyl diphosphate (GGPP) involves a series of enzymatic steps. Key enzymes such as copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) are responsible for the initial cyclization reactions that form the foundational carbon framework. frontiersin.org
Subsequent modifications of this skeleton, primarily through the action of cytochrome P450 (CYP) enzymes, lead to the vast diversity of tanshinones observed in nature. frontiersin.orgmdpi.com While the general pathway is understood, the specific enzymatic steps and intermediates leading to each individual tanshinone, including this compound, are areas of active investigation.
Overview of Research Trajectories on this compound
Research concerning this compound has largely been integrated within broader studies of the comprehensive chemical composition and biosynthetic pathways of tanshinones in Salvia miltiorrhiza. While not as extensively studied as some of its more abundant counterparts like tanshinone IIA, its presence is noted in analyses of the plant's metabolome. Current research trajectories aim to fully elucidate the intricate network of enzymatic reactions that lead to the full spectrum of tanshinones. This includes identifying the specific cytochrome P450 enzymes and other modifying proteins responsible for the final structural decorations that yield compounds like this compound. The focus remains on understanding the genetic and enzymatic machinery that plants use to create such a diverse array of specialized metabolites.
Key Enzymes in Tanshinone Biosynthesis
| Enzyme | Abbreviation | Function |
| Copalyl diphosphate synthase | SmCPS | Catalyzes the initial cyclization of GGPP. |
| Kaurene synthase-like | SmKSL | Catalyzes the second cyclization to form the abietane skeleton. |
| Cytochrome P450 monooxygenases | CYPs | Catalyze various oxidation and modification reactions. |
Major Precursors in Tanshinone Biosynthesis
| Precursor | Description |
| Isopentenyl diphosphate (IPP) | A five-carbon isoprenoid precursor. |
| Dimethylallyl diphosphate (DMAPP) | An isomer of IPP, also a five-carbon precursor. |
| Geranylgeranyl diphosphate (GGPP) | A twenty-carbon precursor for diterpenoids, formed from IPP and DMAPP. |
| Miltiradiene (B1257523) | The key abietane diterpene hydrocarbon precursor to tanshinones. frontiersin.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-6-methylidene-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-7,10H,1,3-5,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXYCZFYFKWTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Isolation Methodologies for Methylenedihydrotanshinquinone
Natural Sources and Botanical Context
The primary source of Methylenedihydrotanshinquinone is the dried root of Salvia miltiorrhiza Bunge, a perennial plant in the mint family, Lamiaceae. This plant, commonly known as Danshen or red sage, has been a staple in traditional Chinese medicine for centuries. The lipophilic pigments in the root are what give it its characteristic reddish color and are a rich source of various tanshinones.
Salvia miltiorrhiza Root as a Primary Source
Other Salvia Species and Related Genera Investigations
The genus Salvia is incredibly diverse, comprising over 900 species worldwide. nih.gov While tanshinones as a class of compounds are not exclusive to S. miltiorrhiza, their distribution is not uniform across the genus. Studies have identified tanshinones in other Salvia species, such as S. glutinosa, S. przewalskii, S. digitaloides, and S. yunnanensis. frontiersin.org However, the specific presence and concentration of this compound in these other species are not as well-documented as in S. miltiorrhiza. Much of the phytochemical research on other Salvia species has focused on different classes of compounds, such as phenolic acids, flavonoids, and other types of terpenoids. mdpi.commdpi.com Therefore, Salvia miltiorrhiza remains the only well-established and primary natural source of this compound based on current scientific literature.
Advanced Isolation Techniques in Phytochemistry
The isolation of this compound from the complex chemical matrix of Salvia miltiorrhiza root extract requires sophisticated separation techniques. Modern phytochemistry employs a variety of methods to achieve the purification of this specific compound.
Chromatographic Separation Methodologies
Chromatography is the cornerstone of natural product isolation. For the separation of tanshinones, which are lipophilic (fat-soluble) compounds, several chromatographic techniques are particularly effective.
High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for the separation of tanshinones. Reverse-phase HPLC, using a C18 column, is often employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of acids like acetic or formic acid to improve peak shape.
High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. HSCCC has been successfully used to separate multiple tanshinones from S. miltiorrhiza extracts in a single run. A two-phase solvent system, such as n-hexane-ethanol-water, is typically used to achieve separation.
The following table provides an example of a solvent system used in HSCCC for the separation of various tanshinones:
| Chromatographic Method | Two-Phase Solvent System (v/v/v) | Target Compounds Separated |
| High-Speed Counter-Current Chromatography | n-hexane-ethanol-water (10:5.5:4.5 and 10:7:3) | Dihydrotanshinone (B163075) I, Cryptotanshinone (B1669641), Methylenetanshiquinone , Tanshinone I, Tanshinone IIA, Danshenxinkun B |
Bioactivity-Guided Isolation Strategies
Bioactivity-guided isolation is a powerful strategy used to identify and isolate bioactive compounds from natural sources. This approach involves fractionating a crude extract and testing the biological activity of each fraction. The most active fractions are then further separated, and the process is repeated until a pure, active compound is isolated.
The tanshinone-containing extracts of Salvia miltiorrhiza have demonstrated a range of biological activities, which have been used to guide the isolation of specific compounds.
Cytotoxicity-Guided Fractionation: Extracts of S. miltiorrhiza have shown cytotoxic activity against various human tumor cell lines. nih.gov This has led to the isolation of several tanshinones, including compounds closely related to this compound, as the active principles responsible for this effect. The general procedure involves:
Initial extraction of the plant material with a solvent like ethanol.
Partitioning of the crude extract into fractions of varying polarity (e.g., with n-hexane, ethyl acetate, and water).
Screening each fraction for cytotoxicity against cancer cell lines.
Chromatographic separation of the most active fraction (typically the less polar, tanshinone-rich fraction) to isolate individual compounds.
Testing the pure compounds for their cytotoxic activity to confirm they are the source of the observed bioactivity.
Antimicrobial-Guided Fractionation: The antimicrobial properties of S. miltiorrhiza extracts have also been utilized to isolate active tanshinones. Studies have identified compounds like cryptotanshinone and dihydrotanshinone I as having significant activity against bacteria such as Staphylococcus epidermidis and Staphylococcus pyogenes. The process is similar to cytotoxicity-guided fractionation, but the screening assays test for inhibition of microbial growth.
The following table summarizes the bioactivities that have guided the isolation of tanshinones from Salvia miltiorrhiza:
| Bioactivity Screen | Target Organism/Cell Line | Isolated Bioactive Tanshinones |
| Cytotoxicity | A549 (lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), HCT-15 (colon) | Various tanshinone pigments |
| Antimicrobial | Staphylococcus epidermidis, Staphylococcus pyogenes | Cryptotanshinone, Dihydrotanshinone I |
While these strategies have successfully led to the isolation of numerous tanshinones, the specific application of bioactivity-guided isolation to pinpoint this compound as the primary active compound for a particular effect is an area that warrants further research.
Biosynthetic Pathways and Enzymatic Mechanisms of Methylenedihydrotanshinquinone
General Diterpenoid Biosynthesis Framework
The backbone of methylenedihydrotanshinquinone is a diterpenoid structure, the biosynthesis of which originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants, including Salvia miltiorrhiza, the primary source of tanshinones, utilize two distinct pathways to generate these fundamental building blocks: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP/DOXP) pathway. nih.govresearchgate.netwikipedia.org
2-C-Methyl-D-Erythritol-4-Phosphate (MEP/DOXP) Pathway Contribution
The MEP/DOXP pathway, situated within the plastids, is considered the primary source of precursors for the biosynthesis of tanshinones, including this compound. researchgate.netplos.orgnih.govnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov Research using specific inhibitors has demonstrated that the MEP pathway is the major contributor to tanshinone production. plos.org Key enzymes in this pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), are crucial regulatory points. plos.orgfrontiersin.org For instance, overexpression of SmDXS2 has been shown to increase the accumulation of tanshinones. nih.gov
Specific Enzymatic Steps Leading to this compound
Following the generation of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP) from IPP and DMAPP, a series of specific enzymatic reactions guides the formation of the characteristic tanshinone scaffold and its subsequent modifications to yield this compound. researchgate.netfrontiersin.org
Role of Diterpene Synthases (e.g., SmCPS1, SmKSL1) in Scaffold Formation
The initial and crucial step in forming the diterpene skeleton of tanshinones is catalyzed by a pair of diterpene synthases. First, copalyl diphosphate synthase 1 (SmCPS1) converts GGPP into copalyl diphosphate (CPP). researchgate.netresearchgate.net Subsequently, kaurene synthase-like 1 (SmKSL1) acts on CPP to produce the key intermediate, miltiradiene (B1257523). researchgate.netresearchgate.net The expression levels of both SmCPS1 and SmKSL1 are highly correlated with the accumulation of tanshinones, and their upregulation has been shown to increase tanshinone content. nih.govnih.govmdpi.com These enzymes effectively establish the foundational tricyclic ring structure of the tanshinone family.
Cytochrome P450 Enzymes (CYPs) in D-Ring Cyclization and Modification
The transformation of the miltiradiene scaffold into the various tanshinones is largely orchestrated by cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are responsible for the oxidative modifications and cyclizations that create the diverse array of tanshinone structures.
Within the vast family of cytochrome P450 enzymes, the CYP71D subfamily has been identified as playing a critical role in the later stages of tanshinone biosynthesis. Specifically, research has pointed to the involvement of CYP71D375 in the formation of the D-ring, a characteristic feature of many tanshinones. mdpi.com It is proposed that CYP71D375, along with other related enzymes like CYP71D373, catalyzes hydroxylation and subsequent ether linkage formation to create the furan (B31954) D-ring. mdpi.comresearchgate.net The precise mechanism is believed to involve an intramolecular nucleophilic attack following an initial hydroxylation event, a process that highlights the catalytic versatility of these enzymes. nih.gov
Catalytic Promiscuity of CYPs in Tanshinone Network
The biosynthesis of tanshinones, including this compound, is characterized by a bifurcating pathway largely driven by the catalytic promiscuity of cytochrome P450 (CYP) enzymes. nih.gov These enzymes, primarily located in the liver in mammals, are a superfamily of hemoproteins that play a crucial role in the metabolism of a wide array of compounds. nih.gov In plants, they are pivotal in the synthesis of various secondary metabolites.
Biochemical analyses and RNA-interference (RNAi) studies in Salvia miltiorrhiza hairy root cultures have revealed that multiple CYPs act sequentially and can accept various substrates, leading to a diverse array of tanshinone structures. nih.gov Specifically, CYP76AH3 and CYP76AK1 have been identified as key promiscuous enzymes in this network. nih.gov CYP76AH3 is capable of oxidizing the precursor ferruginol (B158077) at different carbon positions. nih.gov Subsequently, CYP76AK1 exhibits substrate promiscuity by hydroxylating different products of the CYP76AH3 reaction. nih.gov This promiscuity results in a branching of the biosynthetic pathway, contributing to the rich diversity of tanshinones found in the plant. nih.gov The complex mixture of products generated by these enzymes underscores the challenge in delineating a single linear pathway and highlights the importance of understanding this enzymatic network for targeted production of specific tanshinones. nih.gov
| Enzyme Family | Key Enzymes in Tanshinone Biosynthesis | Role in the Network |
| Cytochrome P450 (CYP) | CYP76AH1, CYP76AH3, CYP76AK1, CYP71D373 | Catalyze oxidative modifications, leading to a bifurcating pathway due to catalytic promiscuity. nih.govnih.gov |
| 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) | Sm2-ODD14 (SmTIIAS), 2OGD5 | Involved in the interconversion of dihydrofuran and furan rings, controlling metabolic flux. nih.govnih.gov |
2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) in Dihydrofuran-Furan Interconversions
Another critical class of enzymes in the later stages of tanshinone biosynthesis are the 2-oxoglutarate-dependent dioxygenases (2-ODDs). This superfamily of enzymes is known to be involved in a wide range of oxidative reactions in plants. oup.com In the context of tanshinone biosynthesis, they play a crucial role in the conversion between dihydrofuran and furan ring structures, a key step that influences the final composition of tanshinone analogues. nih.gov
Through differential transcriptome analysis in Salvia miltiorrhiza, several 2-ODD genes with expression patterns corresponding to tanshinone production have been identified. nih.gov Among these, Sm2-ODD14, also designated as Tanshinone IIA Synthase (SmTIIAS), has been shown to catalyze the dehydrogenation of the dihydrofuran ring to a furan ring. nih.gov Specifically, in vitro experiments demonstrated that SmTIIAS converts cryptotanshinone (B1669641) into tanshinone IIA. nih.gov
The activity of SmTIIAS is crucial for controlling the metabolic flux between dihydrofuran-type and furan-type tanshinones. nih.gov Studies using RNA interference (RNAi) to suppress the expression of SmTIIAS in hairy root cultures led to a significant increase in the accumulation of total dihydrofuran-tanshinones and a corresponding decrease in the production of furan-tanshinones. nih.gov This demonstrates that SmTIIAS is a key enzymatic control point in the pathway. Another 2-ODD, 2OGD5, has also been implicated in the downstream biosynthesis of tanshinones, with its knockdown affecting the accumulation of cryptotanshinone and tanshinone IIA. nih.govoup.com
Metabolic Engineering and Synthetic Biology Approaches for Biosynthesis Elucidation
Metabolic engineering and synthetic biology have emerged as powerful tools for both elucidating the complex biosynthetic pathways of natural products and for enhancing their production. nih.gov These approaches allow for the targeted manipulation of genes and pathways to understand enzyme function and redirect metabolic flow.
Gene Expression Modulation (e.g., RNA Interference) and Metabolite Accumulation Analysis
Modulating the expression of key biosynthetic genes is a fundamental technique for functional characterization. RNA interference (RNAi) is a widely used method to downregulate the expression of specific genes. In the study of tanshinone biosynthesis, RNAi has been instrumental. For instance, knocking down the expression of CYP76AK1 resulted in the accumulation of its substrates, providing evidence for its position in the biosynthetic network. nih.gov Similarly, the repression of SmTIIAS expression via RNAi led to altered ratios of dihydrofuran to furan tanshinones, confirming its role in this specific conversion. nih.gov
Analyzing the accumulation of metabolites following gene expression modulation is crucial for connecting genes to their functions. This metabolomic analysis provides a direct readout of the biochemical consequences of genetic perturbations. For example, a significant decrease in miltirone, cryptotanshinone, and tanshinone IIA was observed in 2OGD5 RNAi transgenic lines, highlighting its critical role in the pathway. nih.govoup.com
Heterologous Expression Systems for Enzyme Characterization
Heterologous expression, the expression of a gene in a host organism that does not naturally have this gene, is a cornerstone of enzyme characterization. frontiersin.org This technique allows for the production and purification of individual enzymes, enabling detailed in vitro biochemical assays to determine their specific function, substrate specificity, and catalytic mechanism. This is particularly useful when the native organism is difficult to culture or manipulate genetically. nih.gov
In the context of tanshinone biosynthesis, heterologous expression in organisms like yeast (Saccharomyces cerevisiae) or E. coli has been employed to characterize CYPs and other enzymes. nih.gov For example, expressing CYP76AH3 and CYP76AK1 in engineered yeast led to the production of several oxygenated diterpenoids, confirming their roles in the pathway and providing material for further study. nih.gov This approach not only validates gene function but also opens the door for producing novel diterpenoids through metabolic engineering. nih.gov
Structural Elucidation and Characterization Methodologies for Methylenedihydrotanshinquinone
Spectroscopic Techniques in Structure Determination
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques used for this purpose.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Assignment
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. This technique allows for the calculation of the molecular formula with a high degree of confidence, typically with a mass accuracy of less than 5 parts per million (ppm).
In the analysis of tanshinones, HRMS is used to obtain the exact mass of the protonated molecule ([M+H]⁺) or other adducts. From this exact mass, the molecular formula can be deduced. For a compound like Methylenedihydrotanshinquinone, HRMS would be the primary method to confirm its elemental composition.
Table 1: Representative HRMS Data for a Tanshinone (Cryptotanshinone)
| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) | Proposed Molecular Formula |
| [M+H]⁺ | 297.1121 | 297.1125 | 1.3 | C₁₉H₂₁O₃ |
This table presents representative data for Cryptotanshinone (B1669641), a closely related tanshinone, to illustrate the data obtained from HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, such as ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC), the connectivity of atoms and the stereochemistry of the molecule can be determined.
For this compound, ¹H NMR would reveal the chemical environment of each proton, including their multiplicity (singlet, doublet, etc.) and coupling constants, which indicate adjacent protons. ¹³C NMR would identify the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic). Two-dimensional NMR experiments would then be used to piece together the complete molecular structure by showing correlations between protons and carbons.
Table 2: Representative ¹H and ¹³C NMR Data for a Tanshinone (Cryptotanshinone) in CDCl₃
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |
| 1 | 30.5 | 3.25 (dd, 17.0, 3.5) |
| 2 | 19.1 | 1.90 (m) |
| 3 | 36.6 | 2.75 (m) |
| 4 | - | - |
| 5 | 164.2 | - |
| 6 | 125.8 | 7.55 (d, 8.5) |
| 7 | 117.5 | 6.85 (d, 8.5) |
| 8 | 145.9 | - |
| 9 | 129.2 | - |
| 10 | 35.1 | 3.10 (sept, 7.0) |
| 11 | 183.5 | - |
| 12 | 177.3 | - |
| 15 | 21.4 | 1.30 (d, 7.0) |
| 16 | 21.4 | 1.30 (d, 7.0) |
| 17 | 18.5 | 1.25 (s) |
| 18 | 29.7 | - |
| 19 | 33.4 | - |
| 20 | 18.5 | 1.28 (s) |
This table presents representative data for Cryptotanshinone, a closely related tanshinone, to illustrate the type of data obtained from NMR spectroscopy.
Chromatographic-Spectrometric Hyphenated Techniques
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectrometry, are essential for the analysis of complex mixtures and the confirmation of the identity of specific compounds.
High-Performance Thin-Layer Chromatography (HPTLC) Coupled with HRMS
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers high sample throughput. When coupled with HRMS, it allows for the rapid separation of compounds on the HPTLC plate, followed by the direct elution of the separated spots into the mass spectrometer for accurate mass measurement and structural confirmation. This technique is particularly useful for screening complex plant extracts, such as those from Salvia miltiorrhiza, for the presence of specific tanshinones. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture. An LC system separates the components of a sample, which are then introduced into a mass spectrometer. The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of a selected parent ion, providing a characteristic fragmentation pattern that serves as a "fingerprint" for the compound.
In the analysis of this compound, an LC-MS/MS method would involve separating the compound from a mixture, selecting its protonated molecule ([M+H]⁺) as the precursor ion, and then inducing fragmentation to produce a series of product ions. The specific fragmentation pattern would be used to confirm the identity of the compound.
Table 3: Representative LC-MS/MS Parameters for the Analysis of Tanshinones
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ of the target tanshinone |
| Collision Energy | Optimized to produce characteristic fragment ions |
| Product Ions (m/z) | Specific fragments resulting from the precursor ion |
This table provides typical parameters for the LC-MS/MS analysis of tanshinones, which would be adapted for the specific analysis of this compound.
Structural Analogues and Derivatives Research of Methylenedihydrotanshinquinone
Identification and Characterization of Related Tanshinones
Tanshinones are a class of abietane (B96969) diterpenoid compounds primarily isolated from the roots of Salvia miltiorrhiza (Danshen). nih.govnih.gov While over 40 tanshinones have been identified, research has largely centered on a few major compounds due to their significant biological activities. mdpi.com The characterization of these related compounds provides a crucial framework for understanding the unique properties of methylenedihydrotanshinquinone.
Comparative Analysis with Cryptotanshinone (B1669641), Dihydrotanshinone (B163075) I, and Tanshinone IIA
A comparative analysis of this compound with its close relatives—cryptotanshinone, dihydrotanshinone I, and tanshinone IIA—reveals key structural and functional distinctions. These four compounds are among the main active components in the liposoluble extract of Salvia miltiorrhiza. nih.gov
Key Comparative Points:
Structural Differences: The core structure of these tanshinones is a miltiradiene (B1257523) carbon skeleton. mdpi.com The variations lie in the substituents on this framework. For instance, Tanshinone IIA and Cryptotanshinone are two of the most important lipophilic diterpenoid compounds found in the root of Salvia miltiorrhiza. nih.gov
Pharmacokinetic Profiles: Studies comparing the oral administration of pure tanshinone monomers versus the complete liposoluble extract have shown that the presence of coexisting constituents in the extract significantly increases the plasma concentration (AUC and Cmax) of each of the four tanshinones. nih.govresearchgate.net This suggests a synergistic effect that enhances bioavailability.
Tissue Distribution: The distribution of these tanshinones into tissues such as the lung, heart, liver, kidney, and brain is markedly greater when administered as part of the extract compared to their pure forms. nih.gov This indicates that the natural combination of these compounds facilitates better penetration into target tissues.
Biological Activity: While all exhibit a range of pharmacological effects, their potency can differ. For example, in studies of monoamine oxidase (MAO) inhibition, tanshinone I showed the highest potency against hMAO-A, followed by tanshinone IIA and cryptotanshinone. researchgate.net
Table 1: Comparative Properties of Major Tanshinones
| Feature | Cryptotanshinone | Dihydrotanshinone I | Tanshinone IIA |
|---|---|---|---|
| Molecular Weight (kDa) | 296.3 | 278.3 | 294.33 |
| Bioavailability | Low absorption rate and limited bioavailability when administered alone. researchgate.net | Pharmacokinetic data often studied in conjunction with other tanshinones. nih.gov | Pharmacokinetic parameters are influenced by co-administered tanshinones. nih.gov |
| Key Biological Activities | Anti-inflammatory, potential as a GPCR ligand. semanticscholar.org | Anti-inflammatory properties have been investigated. semanticscholar.org | Anti-inflammatory, counteracts TNF-α induced inflammatory response. nih.gov |
| Drug-like Properties | Considered more 'drug-like' with better solubility and permeability compared to Dihydrotanshinone I. semanticscholar.org | Less 'drug-like' compared to Cryptotanshinone. semanticscholar.org | Well-studied for various pharmacological effects. nih.govfrontiersin.org |
Isomeric Forms and Their Structural Relationships (e.g., Tetrahydrotanshinone, Methylenetanshinquinone)
Isomers, molecules with the same molecular formula but different structural arrangements, are crucial for understanding the nuances of chemical and biological activity. youtube.com The relationship between different isomeric forms of tanshinones, such as tetrahydrotanshinone and methylenetanshinquinone, highlights the impact of subtle structural changes.
Isomerism in Tanshinones: The concept of isomerism explains how compounds with the same chemical formula can exhibit different properties due to the arrangement of their atoms. youtube.com
Structural Relationships: Tanshinones, as a group, are characterized by a miltiradiene carbon skeleton. mdpi.com The specific isomeric forms arise from variations in the degree of saturation and the position of double bonds within this skeleton. For example, the "dihydro" and "tetrahydro" prefixes indicate the addition of hydrogen atoms, which saturates some of the double bonds present in the parent tanshinone structure. Methylenetanshinquinone, as the name suggests, would contain a methylene (B1212753) group (CH2) that is part of a double bond. These structural modifications can significantly alter the molecule's shape and electronic properties, thereby influencing its interaction with biological targets.
Synthetic Approaches to Analogues and Derivatives
The synthesis of tanshinone analogues and derivatives is a key area of research aimed at improving their natural properties, such as potency and bioavailability. frontiersin.org Various synthetic strategies have been developed to create novel compounds based on the tanshinone scaffold.
Challenges in Synthesis: The synthesis of naturally occurring menaquinones, which share a quinone structure with tanshinones, can be challenging due to their hydrophobicity. nih.gov A common strategy to overcome this is the synthesis of truncated derivatives with improved water solubility. nih.gov
Common Synthetic Methods:
Friedel-Crafts Alkylation: This method is frequently used for the synthesis of truncated menaquinone derivatives, though it can result in low yields and a mixture of isomers. nih.gov
Dehydrogenation: Dihydrotanshinone can be converted to tanshinone I through dehydrogenation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). frontiersin.org
Goals of Synthetic Modification: A primary goal of synthesizing derivatives is to enhance properties like water solubility and bioavailability, which can be limitations for the natural compounds. frontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.orgnih.govmonash.edu By systematically modifying the structure of a lead compound like this compound and observing the effects on its activity, researchers can identify key pharmacophores and guide the design of more potent and selective drugs. nih.govresearchgate.net
Core Principles of SAR: SAR analyses aim to translate structure-activity data into meaningful molecular relationships. drugdesign.org This knowledge helps in deciding which new molecules to synthesize to improve desired properties. drugdesign.org
Application to Tanshinones: For tanshinones, SAR studies have been instrumental in developing derivatives with enhanced therapeutic potential. For instance, modifications to the tanshinone I structure have led to derivatives with improved anti-proliferative effects on cancer cell lines. frontiersin.org
Key Findings from Tanshinone SAR Studies:
Substitution at C-17: The introduction of N-methyl-heterocyclicacetamide analogues at the C-17 position of Tanshinone IIA has resulted in derivatives with potent inhibitory activity against human monoacylglycerol lipase (B570770) (MAGL). mdpi.com
Amino Derivatives: The addition of amino groups to the tanshinone I skeleton has produced compounds with significant anti-proliferative activity against certain cancer cell lines. frontiersin.org
Improving Solubility: A significant challenge with many tanshinones is their poor water solubility. SAR studies have focused on creating derivatives with improved solubility, a critical factor for drug development. mdpi.comfrontiersin.org
Pharmacological Research of Methylenedihydrotanshinquinone: Pre Clinical Investigations
In Vitro Studies on Cellular Mechanisms
Antimicrobial Activity Mechanisms
Investigations into Superoxide (B77818) Radical Generation and Other Mechanisms
There is no direct research available from the conducted searches that investigates superoxide radical generation as a specific antimicrobial mechanism of Methylenedihydrotanshinquinone. While related tanshinone compounds, also found in Salvia miltiorrhiza, have been shown to exert their antibacterial effects through the generation of superoxide radicals in Bacillus subtilis lysates, this mechanism has not been explicitly demonstrated for this compound itself. chemfaces.com Similarly, while some tanshinones are noted for their antioxidant properties via scavenging superoxide anion radicals, specific data for this compound is absent. sci-hub.se
Cellular Responses and Signaling Pathway Modulation
Exploration of Apoptotic Pathways (Caspase-Dependent and ROS-Dependent)
The cytotoxic activity of this compound is mentioned by some chemical suppliers. chemfaces.comchemfaces.com However, dedicated scientific studies exploring its effects on apoptotic pathways are not available in the search results. Research on analogous compounds like Dihydrotanshinone (B163075) I shows induction of caspase- and ROS-dependent apoptosis. chemfaces.comchemfaces.cn Despite this, there is no direct evidence to confirm that this compound induces apoptosis through either caspase-dependent or ROS-dependent signaling. Some sources indicate it has anti-inflammatory properties by inhibiting cytokines, but this is distinct from direct apoptotic pathway modulation. medchemexpress.commedchemexpress.com
Autophagy Induction Studies
No studies were identified that specifically investigate the induction of autophagy by this compound. While other compounds isolated from Salvia miltiorrhiza, such as Dihydrotanshinone I, and even microRNAs from the plant, have been linked to the induction of autophagy, this activity has not been attributed to this compound in the available literature. chemfaces.comsci-hub.se
Nuclear Factor-κB (NF-κB) Pathway Inhibition
The Nuclear Factor-κB (NF-κB) family of transcription factors is a critical regulator of inflammatory and immune responses, cellular growth, and apoptosis. nih.gov The canonical NF-κB pathway, typically involving the p65 and p50 proteins, is a key player in inflammation and cancer progression. nih.gov Its activation is triggered by various signals that lead to the degradation of inhibitory IκB proteins, allowing NF-κB to translocate from the cytoplasm to the nucleus and activate target gene expression. nih.gov
Inhibition of this pathway is a significant therapeutic strategy. Some agents function by preventing the degradation of IκB, thereby sequestering NF-κB in the cytoplasm. For instance, the compound bisdemethoxycurcumin (B1667434) has been shown to inhibit NF-κB activation and IκB degradation in human mast cells. nih.gov Another inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), functions by binding covalently to specific cysteine residues on NF-κB proteins like p65, which is essential for their DNA binding activity. nih.gov
Currently, specific studies detailing the inhibitory mechanism or efficacy of this compound on the NF-κB pathway are not available in the reviewed scientific literature. Research would be required to determine if it acts on this pathway and through what specific molecular interactions.
UDP-Glucuronosyltransferase (UGT) Inhibition Profiles
UDP-Glucuronosyltransferases (UGTs) are a major family of enzymes responsible for the metabolism and detoxification of a wide array of compounds, including many drugs. nih.gov The inhibition of UGT enzymes is a primary mechanism behind certain drug-drug interactions, which can lead to altered drug exposure and potential toxicity. nih.govnih.gov Assessing the inhibitory profile of a new chemical entity against various UGT isoforms is a crucial step in pre-clinical development. nih.gov This is typically done by screening the compound against a panel of recombinant human UGTs to determine its IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).
While the inhibitory potential of numerous compounds against UGT enzymes has been characterized, specific data on the UGT inhibition profile for this compound is not presently available in published research. A comprehensive in vitro screening would be necessary to generate such a profile.
Table 1: Illustrative Data Table for UGT Inhibition Profile
No specific data for this compound is available. The following table is a template representing how such data would be presented.
| UGT Isoform | IC50 Value (µM) for this compound |
|---|---|
| UGT1A1 | Data not available |
| UGT1A3 | Data not available |
| UGT1A4 | Data not available |
| UGT1A6 | Data not available |
| UGT1A9 | Data not available |
| UGT2B7 | Data not available |
| UGT2B15 | Data not available |
In Vivo Studies Using Animal Models
Selection and Validation of Relevant Animal Models for Pre-clinical Efficacy Assessment
The selection of an appropriate animal model is fundamental for bridging the gap between in vitro discoveries and human clinical trials. mdpi.com For assessing anti-cancer and antimicrobial agents, murine models are the most widely used due to their genetic similarities to humans, cost-effectiveness, and ease of handling. mdpi.comnih.gov
For Anti-Tumor Assessment: Xenograft models are a common choice. nih.gov These typically involve the subcutaneous or orthotopic (at the primary tumor site) implantation of human tumor cells into immunodeficient mice. nih.govnih.gov The growth of these tumors can then be monitored following treatment with a test compound. frontiersin.org Another approach is the use of chemically-induced tumor models, such as the 1,2-dimethylhydrazine (B38074) (DMH) model for colon cancer, which can mimic the natural progression of the disease. researchgate.net
For Antimicrobial Assessment: To evaluate compounds against skin infections, models like the mouse skin abrasion impetigo model are employed. mdpi.com These models are designed to mimic the clinical presentation of bacterial infections, such as those caused by Staphylococcus aureus. mdpi.com Other relevant models include infected burn models in mice, which are valuable for testing therapies against pathogens in compromised tissue. nih.gov
While these models are well-established, no studies were identified that specifically validate their use for the pre-clinical efficacy assessment of this compound.
Pharmacological Efficacy Studies in Disease Models (e.g., Anti-tumor Models, Antimicrobial Models)
Efficacy studies in validated animal models aim to determine if a test compound can produce a desired therapeutic effect.
In Anti-Tumor Models: Key outcome measures include the inhibition of tumor growth, often assessed by measuring tumor volume and weight over time compared to a control group. frontiersin.org For example, studies with the compound evodiamine (B1670323) in mouse xenograft models demonstrated a significant reduction in both tumor volume and weight. frontiersin.org
In Antimicrobial Models: Efficacy is often determined by measuring the reduction in bacterial counts in the infected tissue. nih.gov Studies on novel antimicrobial peptides in mouse models of staphylococcal skin infection have shown a significant reduction in bacterial load and associated pro-inflammatory cytokines in the skin lesions. nih.gov
Specific pharmacological efficacy studies investigating the anti-tumor or antimicrobial effects of this compound in any animal disease model have not been reported in the available literature.
Investigation of Molecular Targets and Pathways in Animal Systems
As no in vivo efficacy studies for this compound have been reported, there have been no subsequent investigations of its molecular targets and pathway modulations in animal systems.
Advanced Analytical Methodologies for Quantification of Methylenedihydrotanshinquinone in Biological Matrices
Quantitative Chromatographic Methods
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For the quantification of methylenedihydrotanshinquinone, several chromatographic techniques are employed.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of non-volatile or thermally labile compounds like this compound. mdpi.com Reversed-phase HPLC, in particular, is a common approach where a nonpolar stationary phase is used with a polar mobile phase. nih.govjapsonline.com
Method development in HPLC often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak resolution. mdpi.comjapsonline.com For instance, a gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate the analyte of interest from matrix components. nih.gov The use of a C18 column is a frequent choice for the separation of a wide range of compounds, including those with structures similar to this compound. mdpi.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid modifier like formic acid to improve peak shape and ionization efficiency in subsequent mass spectrometric detection. mdpi.comnih.gov
Validation of an HPLC method is crucial to ensure its reliability and includes the assessment of parameters such as linearity, accuracy, precision, and specificity. nih.govresearchgate.net Linearity is established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. japsonline.comresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Quinone-like Compounds
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 290 nm) |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and is not specific to this compound.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). mdpi.com This results in higher separation efficiency, improved resolution, and faster analysis times. mdpi.com The principles of separation in UPLC are similar to HPLC, but the system is designed to withstand higher backpressures generated by the smaller particle size columns. mdpi.com
The enhanced sensitivity and resolution of UPLC make it particularly well-suited for the analysis of complex biological matrices, where this compound may be present at low concentrations alongside numerous interfering substances. mdpi.comnih.gov The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides a powerful tool for highly sensitive and selective quantification. nih.gov
Table 2: Comparison of Typical HPLC and UPLC Characteristics
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Pressure | 400-600 bar | Up to 1000 bar |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.govucdavis.edu While this compound itself may not be sufficiently volatile for direct GC analysis, this method becomes relevant for the analysis of its potential volatile metabolites. researchgate.net To make non-volatile compounds amenable to GC analysis, a derivatization step is often required to increase their volatility. nih.govnih.govnih.gov
GC is typically coupled with a mass spectrometer (GC-MS) for identification and quantification. researchgate.netnih.govrjptonline.org The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection. rjptonline.orgepa.gov This combination provides high sensitivity and specificity, allowing for the identification of compounds based on their mass spectra and retention times. ucdavis.edurjptonline.org
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the sensitive and selective quantification of compounds in biological matrices. nih.govnih.gov
The coupling of liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) is the gold standard for quantitative bioanalysis. nih.govnih.govnih.gov In LC-MS/MS, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. In a tandem mass spectrometer (often a triple quadrupole), the first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in the second quadrupole (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. gcms.czyoutube.com
This high degree of selectivity minimizes interference from other components in the biological matrix, leading to more accurate and precise quantification. nih.govnih.gov GC-MS/MS operates on a similar principle, with the GC providing the initial separation of volatile compounds before they enter the tandem mass spectrometer. gcms.cz
To correct for variations in sample preparation, injection volume, and instrument response, an internal standard (IS) is typically used in quantitative analysis. waters.comscispace.comsigmaaldrich.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. waters.comnih.govacanthusresearch.com An SIL internal standard for this compound would have one or more atoms (e.g., carbon, hydrogen) replaced with their heavier stable isotopes (e.g., ¹³C, ²H or D). acanthusresearch.com
The key advantage of an SIL internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte. waters.comsigmaaldrich.comacanthusresearch.com This means it will behave similarly during extraction, chromatography, and ionization, effectively compensating for any matrix effects or other sources of variability. waters.comscispace.com The mass spectrometer can differentiate between the analyte and the SIL internal standard due to their mass difference. acanthusresearch.com The use of SIL internal standards significantly improves the accuracy and precision of quantitative LC-MS/MS and GC-MS/MS methods. scispace.com
Method Validation in Quantitative Analysis
Method validation is a comprehensive process that demonstrates an analytical method is suitable for its intended purpose. It ensures the reliability, reproducibility, and accuracy of quantitative data derived from biological samples. For this compound, this process would typically involve a suite of experiments to assess various performance characteristics of the chosen analytical technique, most commonly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Precision, Accuracy, Linearity, and Limit of Quantitation
Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For the bioanalysis of tanshinones, intra-day and inter-day precision are assessed. A study on the simultaneous determination of four tanshinones in rat plasma reported intra-day precision (RSD) ranging from 1.41% to 7.19% and inter-day precision (RSD) from 3.35% to 7.80% for the quality control (QC) samples at three different concentration levels. nih.gov
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often assessed by analyzing QC samples with known concentrations and is expressed as the percentage of the nominal concentration. While not explicitly detailed in the summarized findings for the four tanshinones, accuracy is a critical component of method validation and would be determined by comparing the measured concentration to the known spiked concentration in the biological matrix.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship was established for each of the seven bioactive constituents from Salvia miltiorrhiza over a concentration range of 0.5–300 ng/mL, with a correlation coefficient (r) of ≥ 0.9976. mdpi.com This indicates a strong linear response of the detector to increasing concentrations of the analytes.
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the simultaneous analysis of seven bioactive constituents from Danshen, the lower limit of quantitation was established at 0.5 ng/mL for each analyte. mdpi.com
Method Validation Parameters for the Quantification of Tanshinones in Rat Plasma by UPLC-MS/MS
Data presented is for structurally similar tanshinones and serves as a representative example.
| Parameter | Validation Metric | Observed Value/Range | Reference |
|---|---|---|---|
| Intra-day Precision | Relative Standard Deviation (RSD) | 1.41% - 7.19% | nih.gov |
| Inter-day Precision | Relative Standard Deviation (RSD) | 3.35% - 7.80% | nih.gov |
| Linearity | Correlation Coefficient (r) | ≥ 0.9976 | mdpi.com |
| Limit of Quantitation (LOQ) | Concentration | 0.5 ng/mL | mdpi.com |
Matrix Effects and Compensation Strategies
When analyzing biological samples such as plasma or serum, endogenous components of the matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement. This phenomenon is known as the matrix effect and can significantly impact the accuracy and precision of the quantitative results.
The assessment of matrix effects is a critical step in the validation of a bioanalytical method for this compound. This is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample (analyte added to the extract of a blank biological sample) to the response of the analyte in a pure solution at the same concentration.
In a study quantifying seven bioactive constituents from Salvia miltiorrhiza in rat plasma, no significant matrix effect was observed for the analytes. nih.gov This suggests that the sample preparation method, likely involving protein precipitation or liquid-liquid extraction, was effective in removing the majority of interfering endogenous components. The extraction recovery for these compounds was reported to be between 83.52% and 105.34%. nih.gov
To compensate for any potential matrix effects that cannot be eliminated through sample cleanup, the use of a suitable internal standard (IS) is a widely adopted strategy. An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). Since the isotopically labeled IS has nearly identical physicochemical properties and chromatographic behavior to the analyte, it will experience similar matrix effects. By calculating the ratio of the analyte's response to the IS's response, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and reliable quantification. When an isotopically labeled IS is not available, a structurally similar compound that does not co-elute with the analyte or other endogenous components can be used.
Matrix Effect and Recovery Data for Tanshinone Analysis in Rat Plasma
Data presented is for structurally similar tanshinones and serves as a representative example.
| Parameter | Finding | Reference |
|---|---|---|
| Matrix Effect | No significant matrix effect observed. | nih.gov |
| Extraction Recovery | 83.52% - 105.34% | nih.gov |
Absorption, Distribution, and Metabolism Research of Methylenedihydrotanshinquinone in Vitro and Pre Clinical in Vivo Methodologies
In Vitro ADME Profiling
In vitro ADME studies are fundamental in early drug discovery to predict a compound's behavior in the body. sygnaturediscovery.comvectorb2b.com These assays provide crucial data on a substance's potential for absorption, distribution, metabolic fate, and routes of excretion, helping to identify liabilities early in the development process. sygnaturediscovery.com
Metabolic Stability Studies Using Microsomes and Hepatocytes
The metabolic stability of a compound, or its susceptibility to biotransformation, is a critical pharmacokinetic property. nih.gov These studies typically measure the rate at which a compound is eliminated when exposed to metabolically active systems like liver microsomes or hepatocytes. springernature.comwuxiapptec.com Microsomes are rich in cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism. dergipark.org.tr Hepatocytes, being whole liver cells, offer a more complete picture by including both Phase I (e.g., oxidation via CYPs) and Phase II (e.g., conjugation) metabolic pathways. youtube.com
The primary endpoints of these assays are the compound's half-life (t½) and its intrinsic clearance (CLint), which indicate how quickly the compound is metabolized. youtube.com This data helps in predicting in vivo clearance, bioavailability, and half-life. nih.gov For Methylenedihydrotanshinquinone, such studies would need to be conducted across various species (e.g., rat, dog, human) to identify potential differences in metabolism and select appropriate species for further non-clinical testing. youtube.com
Table 1: Representative Data for Metabolic Stability Assessment No experimental data is available for this compound. The table below is a template illustrating how such data would be presented.
| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | Data N/A | Data N/A |
| Liver Microsomes | Rat | Data N/A | Data N/A |
| Liver Microsomes | Dog | Data N/A | Data N/A |
| Hepatocytes | Human | Data N/A | Data N/A |
| Hepatocytes | Rat | Data N/A | Data N/A |
Metabolite Characterization and Reaction Phenotyping
Identifying the metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and potential for drug-drug interactions. labcorp.comnuvisan.com Metabolite identification studies aim to determine the chemical structures of metabolites formed. nih.govijpras.com This process helps to ascertain whether metabolites are active or potentially toxic. nih.gov
Reaction phenotyping follows this by identifying the specific enzymes responsible for the compound's metabolism, such as individual CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nuvisan.com This is often achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. nuvisan.com Understanding which enzymes metabolize this compound would be vital for predicting its potential for drug-drug interactions with co-administered drugs that inhibit or induce these same enzymes.
Permeability and Solubility Assessments (e.g., PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive, transcellular permeability of a compound across the gastrointestinal tract. nih.govwuxiapptec.com The assay measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. wuxiapptec.com The results are used to classify compounds as having low or high permeability, which is a key factor influencing oral absorption. wuxiapptec.com Given the general hydrophobicity of tanshinones, assessing the permeability of this compound would be essential to estimate its potential for oral bioavailability. mdpi.com
Table 2: Representative Data for PAMPA Permeability Assessment No experimental data is available for this compound. The table below is a template illustrating how such data would be presented.
| pH | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Class |
| 5.5 | Data N/A | Data N/A |
| 6.5 | Data N/A | Data N/A |
| 7.4 | Data N/A | Data N/A |
Plasma Protein Binding Investigations
The extent to which a drug binds to proteins in blood plasma, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and clearance. csjmu.ac.innih.gov Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to be metabolized or excreted. nih.gov Therefore, determining the fraction of unbound this compound is critical for interpreting its pharmacokinetic and pharmacodynamic relationships. nih.gov Common methods for measuring plasma protein binding include equilibrium dialysis and ultrafiltration. wuxiapptec.com
In Vivo ADME Methodologies in Pre-clinical Animal Models
In vivo studies are necessary to understand how a compound and its metabolites behave in a whole organism, providing a complete picture of its ADME profile. criver.com
Radiotracer Studies for Absorption, Distribution, and Metabolism Profiles
Radiolabeled compounds, typically with Carbon-14 (¹⁴C) or Tritium (³H), are considered the gold standard for quantitative ADME studies. criver.com By administering a radiolabeled version of this compound to preclinical animal models, researchers can accurately track the compound's journey through the body. These studies provide definitive data on the rate and extent of absorption, the distribution of the drug and its metabolites into various tissues, and the routes and rates of excretion (e.g., via urine and feces). criver.com This comprehensive mass balance analysis ensures a complete accounting of the administered dose, which is a critical component of regulatory submissions for new drugs.
Predictive Pharmacokinetic Modeling from In Vitro to In Vivo Extrapolation (IVIVE)
In the realm of drug discovery and development, the ability to forecast the pharmacokinetic (PK) behavior of a new chemical entity in humans is a critical step. In vitro to in vivo extrapolation (IVIVE) serves as a powerful tool in this predictive process, translating data from laboratory-based experimental systems into meaningful predictions of a drug's in vivo performance. nih.govnih.gov This approach is instrumental in making early decisions, prioritizing candidate compounds, and designing more efficient preclinical and clinical studies. nih.govnih.gov
The fundamental principle of IVIVE is to integrate in vitro data on a compound's properties with physiological information to construct a model that simulates its absorption, distribution, metabolism, and excretion (ADME) in a whole organism. nih.gov This process typically involves the use of physiologically based pharmacokinetic (PBPK) models. nih.govyoutube.com These models are mathematical representations of the body, comprising various organs and tissues as compartments interconnected by blood flow. youtube.comyoutube.com
While specific research on the IVIVE for this compound is not publicly available, the established methodologies provide a clear framework for how such an investigation would be conducted. The process would begin with the generation of robust in vitro data for key ADME parameters.
In Vitro Data Generation for IVIVE of this compound
A comprehensive in vitro assessment is the cornerstone of a successful IVIVE. For a compound like this compound, the following in vitro studies would be essential:
Intestinal Permeability: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. nih.govnih.gov This assay utilizes a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form a barrier with many characteristics of the intestinal epithelium. nih.govnih.gov By measuring the rate at which this compound crosses this cell monolayer, researchers can estimate its potential for oral absorption. nih.govcsjmu.ac.in The apparent permeability coefficient (Papp) is the key parameter derived from this assay.
Metabolic Stability: The susceptibility of a compound to metabolism is a major determinant of its half-life and bioavailability. wikipedia.org In vitro metabolic stability studies are typically conducted using human liver microsomes or hepatocytes. nih.gov These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s. By incubating this compound with these preparations and monitoring its disappearance over time, its intrinsic clearance (CLint) can be determined. nih.gov
Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to target tissues and for elimination. wikipedia.orgyoutube.com Equilibrium dialysis is a common method to determine the fraction of drug unbound (fu) in plasma. researchgate.net This parameter is crucial for accurately predicting the volume of distribution and clearance. nih.gov
The following table illustrates the type of in vitro data that would be collected for this compound to inform an IVIVE model.
Table 1: Hypothetical In Vitro Data for this compound
| Parameter | Assay System | Hypothetical Value | Significance for IVIVE |
| Apparent Permeability (Papp) | Caco-2 Cells | High (e.g., >10 x 10-6 cm/s) | Predicts high oral absorption. |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | Moderate (e.g., 50 µL/min/mg protein) | Informs prediction of hepatic clearance and half-life. |
| Fraction Unbound in Plasma (fu) | Human Plasma | Low (e.g., 0.05) | Affects volume of distribution and clearance calculations. |
Preclinical In Vivo Data
To refine and validate the IVIVE model, preclinical in vivo pharmacokinetic studies are necessary. bioduro.com These studies are typically conducted in animal models, such as rats. nih.govoptibrium.com Following administration of this compound, blood samples would be collected over time to determine its plasma concentration-time profile. From this profile, key PK parameters like clearance (CL), volume of distribution (Vd), and bioavailability (F) can be calculated. optibrium.comresearchgate.net
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Hypothetical Value | Significance for IVIVE Validation |
| Clearance (CL) | Intravenous | 20 mL/min/kg | Used to validate the predicted clearance from in vitro data. |
| Volume of Distribution (Vd) | Intravenous | 3 L/kg | Helps in validating the predicted volume of distribution. |
| Oral Bioavailability (F) | Oral | 40% | A key parameter to check the overall predictive power of the absorption model. |
Physiologically Based Pharmacokinetic (PBPK) Modeling and Extrapolation
The in vitro and preclinical in vivo data are then integrated into a PBPK model. nih.govresearchgate.net This model would incorporate physiological parameters of the species of interest (e.g., organ volumes, blood flow rates) and the compound-specific data from the in vitro assays. The model can then be used to simulate the pharmacokinetic profile of this compound.
The initial PBPK model is often developed using the preclinical animal data. The model's predictions are compared against the observed in vivo data from the animal studies for verification. youtube.com Once the model is validated in the animal species, it can be scaled to predict the human pharmacokinetics. This scaling process involves replacing the animal physiological parameters with human physiological parameters. nih.gov The in vitro data from human-derived systems (e.g., human liver microsomes, human plasma) are directly used in the human PBPK model.
This IVIVE-PBPK approach allows for the prediction of the human pharmacokinetic profile of this compound before it is ever administered to humans. These predictions can guide the selection of first-in-human doses and inform the design of clinical trials. youtube.com
Q & A
Q. What frameworks ensure ethical and rigorous reporting of this compound research?
- Answer : Adhere to ICMJE guidelines for chemical documentation (e.g., vendor details, purity, storage) and ARRIVE 2.0 for in vivo studies. Use tools like SciFinder or Reaxys to verify compound identifiers and avoid citation bias .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
